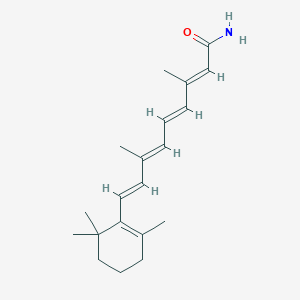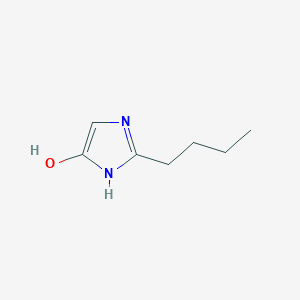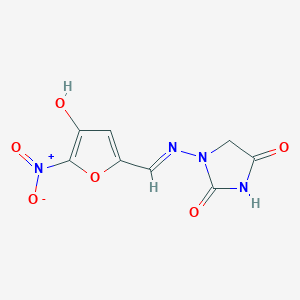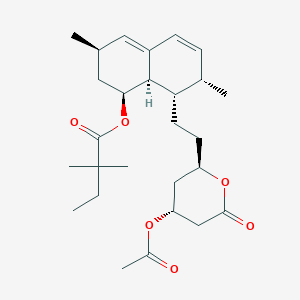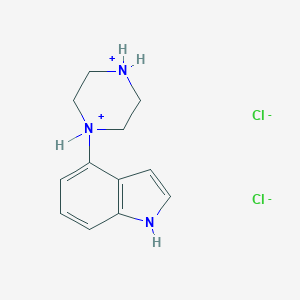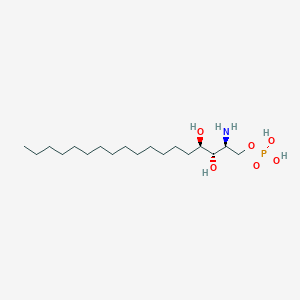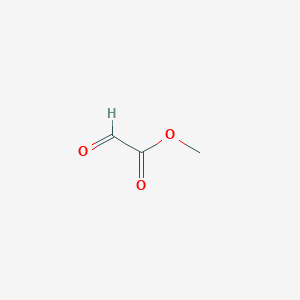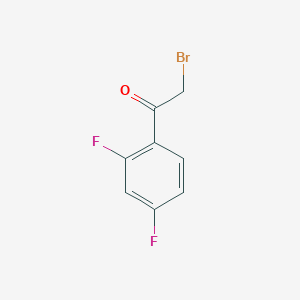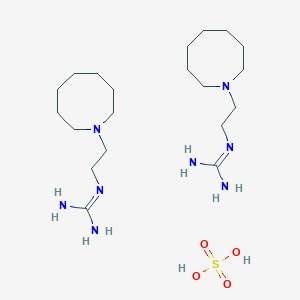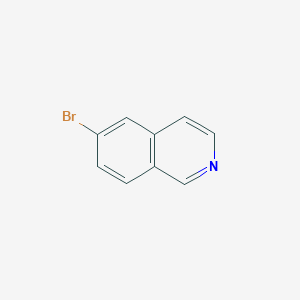
6-Bromoisoquinoline
概述
描述
6-溴代异喹啉是一种有机化合物,化学式为C9H6BrN。它是异喹啉的衍生物,其中在异喹啉环的第六位被溴原子取代。
准备方法
合成路线和反应条件: 6-溴代异喹啉可以通过多种方法合成。一种常用的方法是异喹啉的溴化。这种反应通常使用溴或含溴试剂在受控条件下进行,以确保在第六位选择性溴化。
另一种方法是将N-(4-溴苄基)-2,2-二甲氧基乙胺与甲磺酰氯环化,然后进行关环反应 .
工业生产方法: 6-溴代异喹啉的工业生产通常采用大规模溴化工艺,在催化剂存在下使用溴或其他溴化剂,以获得高产率和纯度。考虑到溴化反应的放热性质,反应条件经过优化以确保安全和效率。
化学反应分析
反应类型: 6-溴代异喹啉会发生各种化学反应,包括:
取代反应: 溴原子可以通过亲核取代反应被其他官能团取代。
氧化和还原: 它可以参与氧化和还原反应,改变异喹啉环中氮原子的氧化态。
偶联反应: 它可以用于交叉偶联反应,例如铃木或赫克反应,形成碳-碳键。
常用试剂和条件:
亲核取代: 常用试剂包括氢氧化钠或叔丁醇钾。
氧化: 试剂如高锰酸钾或三氧化铬。
还原: 试剂如氢化铝锂或硼氢化钠。
主要产物:
- 取代异喹啉
- 羟基异喹啉
- 根据反应条件和所用试剂的不同,会产生各种偶联产物。
科学研究应用
6-溴代异喹啉广泛应用于科学研究,包括:
化学: 作为合成复杂有机分子的中间体。
生物学: 在酶抑制剂和受体配体的研究中。
医药: 在药物开发中的潜在应用,特别是在合成药物化合物方面。
工业: 用于生产染料、颜料和其他工业化学品。
作用机制
6-溴代异喹啉发挥作用的机制取决于其应用。在生物系统中,它可能充当酶抑制剂或受体配体,与特定的分子靶标和通路相互作用。溴原子可以影响化合物的反应性和结合亲和力,使其成为药物化学中的一种有价值的工具。
类似化合物:
6-溴喹啉: 类似的结构,但环中氮原子的位置不同。
异喹啉: 没有溴取代的母体化合物。
喹啉: 结构异构体,氮原子位于不同位置。
独特性: 6-溴代异喹啉独特的结构,在第六位具有溴原子,赋予了与类似物相比独特的化学性质和反应性。这使其在特定的合成应用和研究中特别有用。
相似化合物的比较
6-Bromoquinoline: Similar structure but with a different position of the nitrogen atom in the ring.
Isoquinoline: The parent compound without the bromine substitution.
Quinoline: A structural isomer with the nitrogen atom in a different position.
Uniqueness: 6-Bromoisoquinoline’s unique structure, with the bromine atom at the sixth position, imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies.
属性
IUPAC Name |
6-bromoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEATMVVGQUULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310602 | |
| Record name | 6-bromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34784-05-9 | |
| Record name | 6-Bromoisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34784-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromoisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034784059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34784-05-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMOISOQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Bromoisoquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGN4W9EY7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-bromoisoquinoline particularly interesting for the development of luminescent materials?
A: this compound exhibits interesting luminescent properties, particularly when confined within macrocyclic hosts like cucurbit[7]uril (CB[7]) and cucurbit[8]uril (CB[8]). These host-guest complexes can exhibit enhanced room-temperature phosphorescence (RTP) due to the restricted motion of the this compound molecule within the macrocycle's cavity. [, , , , ] This phenomenon has led to the development of various supramolecular systems with tunable phosphorescent properties, including those capable of near-infrared emission and those functioning as phosphorescent switches. [, , , , ]
Q2: How does the structure of this compound contribute to its use in supramolecular chemistry?
A: this compound possesses a planar aromatic structure, making it suitable for inclusion within the hydrophobic cavities of macrocyclic hosts like cucurbit[n]urils. [, , , , ] The presence of the bromine atom introduces a heavy-atom effect, promoting intersystem crossing and enhancing phosphorescence. [, , , , ] Additionally, the bromine atom can be further functionalized to tune the compound's properties or to introduce linkers for attaching to other molecules or materials.
Q3: Are there any studies investigating the structure-activity relationship (SAR) of this compound derivatives?
A: Yes, research has explored the impact of structural modifications on the cytotoxic activity of this compound derivatives. A study synthesized a series of aminoquinones structurally related to marine isoquinolinequinones, including 7-amino-6-bromoisoquinoline-5,8-quinone. [] The study found that substitutions on the quinone nucleus with amino-, alkylamino, and halogen groups influenced the compounds' potency against various cancer cell lines, including human gastric adenocarcinoma, lung, bladder carcinoma, and leukemia cells. []
Q4: Has this compound been used in the synthesis of other biologically active compounds?
A: Yes, this compound serves as a valuable building block in organic synthesis, including the preparation of pharmaceutical intermediates. [] For example, it was successfully coupled with a chiral primary amine, (S)-3-Amino-2-methylpropan-1-ol, through a Buchwald–Hartwig amination reaction. [] This reaction, optimized for large-scale production, highlights the compound's utility in medicinal chemistry. []
Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A: Researchers frequently utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Electron Ionization (EI) mass spectrometry to characterize this compound derivatives. [, ] NMR provides detailed structural information, while EI-MS helps determine the compound's molecular weight and fragmentation pattern, aiding in structure elucidation. [, ] For supramolecular complexes, additional techniques like UV-Vis and fluorescence spectroscopy are used to study host-guest interactions and characterize the photophysical properties of the assemblies. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)

